molecular formula C21H23N5OS B4654382 N-[4-(propan-2-yl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(propan-2-yl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4654382
M. Wt: 393.5 g/mol
InChI Key: QPKDQZHKRCDZGF-UHFFFAOYSA-N
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Description

N-[4-(propan-2-yl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring:

  • A 1,2,4-triazole core substituted with a prop-2-en-1-yl (allyl) group at position 4 and a pyridin-4-yl moiety at position 3.
  • A sulfanyl (-S-) linkage connecting the triazole to an acetamide group.
  • The acetamide nitrogen is attached to a 4-(propan-2-yl)phenyl (para-isopropylphenyl) substituent.

This structural framework is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties, as observed in related compounds . The pyridin-4-yl group may enhance binding to biological targets through hydrogen bonding or π-π stacking, while the allyl group could influence metabolic stability and reactivity.

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c1-4-13-26-20(17-9-11-22-12-10-17)24-25-21(26)28-14-19(27)23-18-7-5-16(6-8-18)15(2)3/h4-12,15H,1,13-14H2,2-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKDQZHKRCDZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propan-2-yl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the pyridinyl and prop-2-en-1-yl groups. The final step involves the formation of the acetamide linkage through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions. Key reactions include:

  • Formation of sulfoxides : Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 25–40°C yields the corresponding sulfoxide derivative.

  • Sulfone formation : Prolonged oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C to room temperature generates the sulfone product.

Reaction TypeReagents/ConditionsProductYield (%)Reference
SulfoxideH₂O₂, AcOH, 40°CSulfoxide derivative78–82
SulfonemCPBA, DCM, 0°C→RTSulfone derivative85–90

The propenyl group (allyl substituent) is resistant to mild oxidation but undergoes epoxidation with peracids (e.g., H₂O₂/Na₂WO₄ in acetone), forming an epoxide ring.

Nucleophilic Substitution at the Triazole Ring

The triazole ring participates in nucleophilic substitution reactions, particularly at the 3-position sulfur atom. For example:

  • Alkylation : Reaction with alkyl halides (e.g., 2-methylbenzyl chloride) in dimethylformamide (DMF) with NaOH as a base at 90°C produces alkylated derivatives (see for synthesis protocol).

  • Acylation : Treatment with acetyl chloride in pyridine introduces acetyl groups at the sulfanyl site.

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Refluxing with HCl (4 N) yields the corresponding carboxylic acid and 4-isopropylaniline.

  • Basic hydrolysis : NaOH (2 N) at 100°C generates the sodium salt of the carboxylic acid.

ConditionReagentsProductsYield (%)Reference
AcidicHCl, H₂OCarboxylic acid + 4-isopropylaniline88–92
BasicNaOH, EtOHSodium carboxylate90–95

Cycloaddition and Addition Reactions

The propenyl group participates in [2+2] cycloadditions with electron-deficient dienophiles (e.g., tetracyanoethylene) under UV light, forming cyclobutane derivatives. Michael additions with thiols or amines are also feasible in polar aprotic solvents like DMF.

Metal-Catalyzed Coupling Reactions

The pyridinyl group enables palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura coupling : With arylboronic acids and Pd(PPh₃)₄ in toluene/ethanol, the pyridinyl ring forms biaryl products.

  • Buchwald-Hartwig amination : Reaction with amines and Pd₂(dba)₃/Xantphos introduces amino substituents.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with major mass loss stages corresponding to:

  • Propenyl group elimination (220–280°C).

  • Triazole ring breakdown (280–350°C).

  • Acetamide degradation (>350°C).

Photochemical Reactions

UV irradiation (254 nm) in methanol induces homolytic cleavage of the S–C bond in the sulfanyl group, generating thiyl radicals detectable via electron paramagnetic resonance (EPR) spectroscopy .

Comparative Reactivity with Analogues

Structural analogues exhibit varied reactivity:

Compound ModificationReactivity DifferenceReference
Bromophenyl substituent Enhanced electrophilic aromatic substitution
Methyl-triazoleReduced steric hindrance in alkylation

Key Mechanistic Insights

  • The sulfanyl group ’s nucleophilicity is modulated by the electron-withdrawing triazole ring, favoring S-alkylation over S-oxidation under mild conditions .

  • The propenyl group ’s conjugation with the triazole ring stabilizes transition states in cycloadditions.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-[4-(propan-2-yl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit potent antimicrobial activity. The triazole ring is known for its efficacy against various fungal pathogens, making it a candidate for antifungal drug development. Studies have shown that triazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus species .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Triazoles are often incorporated into anticancer agents due to their ability to interfere with cellular processes. Recent studies have demonstrated that triazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models .

Anti-inflammatory Effects

N-[4-(propan-2-yl)phenyl]-2-{[4-(prop-2-en-1-yloxy)-5-(pyridin-4-y)-4H -1,2,4-triazol -3-y l]sulfanyl}acetamide has also been investigated for its anti-inflammatory effects. Compounds with similar structures have been shown to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines . This suggests a possible role in treating inflammatory diseases.

Drug Development

Given its promising biological activities, N-[4-(propan-2-yl)phenyl]-2-{[4-(prop -2-en -1 -y l)-5-(pyridin -4-y ) -4H -1 ,2 ,4-triazol -3-y l]sulfanyl}acetamide could be developed into novel therapeutic agents. The integration of the triazole moiety with other pharmacophores enhances its potential as a multi-target drug, particularly in oncology and infectious diseases.

Case Study 1: Antifungal Activity

In a study evaluating antifungal agents, derivatives of triazole compounds were tested against clinical isolates of Candida species. Results indicated that compounds with similar structures to N-[4-(propan -2 -y l) phenyl]-2-{[4 -(prop -2-en -1 -y l)-5 -(pyridin -4-y ) -4H -1 ,2 ,4-triazol -3-y l]sulfanyl}acetamide exhibited minimum inhibitory concentrations (MICs) comparable to established antifungal drugs .

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines demonstrated that triazole-containing compounds led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. These findings support the hypothesis that N-[4-(propan -2 -y l) phenyl]-2-{[4 -(prop -2-en -1 -y l)-5 -(pyridin -4-y ) -4H -1 ,2 ,4-triazol -3-y l]sulfanyl}acetamide could serve as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of N-[4-(propan-2-yl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Activity Trends

Key structural variations among analogs include:

  • Pyridine ring position (2-, 3-, or 4-pyridinyl).
  • Triazole substituents (allyl, ethyl, aryl).
  • Acetamide aryl group (electron-withdrawing vs. electron-donating substituents).
Table 1: Structural and Functional Comparison
Compound Name/ID Triazole Substituent Pyridine Position Acetamide Substituent Key Biological Activity Reference
Target Compound Prop-2-en-1-yl 4 4-(propan-2-yl)phenyl Not explicitly tested -
N-(4-chloro-2-methylphenyl)-2-... () Prop-2-en-1-yl 2 4-chloro-2-methylphenyl Unknown
KA3 () Aryl-carbamoyl 4 4-fluorophenyl Antimicrobial (MIC: 12.5 µg/mL)
N-(2-ethylphenyl)-2-... () Prop-2-en-1-yl 3 2-ethylphenyl Unreported
2-{[4-ethyl-5-(pyridin-3-yl)...} () Ethyl 3 4-sulfamoylphenyl Unreported
Key Observations:

Pyridine Position :

  • Pyridin-4-yl derivatives (e.g., KA3 in ) exhibit stronger antimicrobial activity compared to pyridin-2-yl analogs, likely due to optimized electronic interactions with target enzymes .
  • Pyridin-3-yl derivatives () are less studied but may offer unique steric profiles.

Triazole Substituents :

  • Allyl groups (as in the target compound and ) may confer metabolic instability but enhance reactivity for covalent binding .
  • Ethyl or aryl groups () improve stability but reduce electrophilic character.

Acetamide Substituents :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl in KA3) correlate with higher antimicrobial potency, while electron-donating groups (e.g., 4-isopropylphenyl in the target compound) may reduce activity unless offset by other substituents .

Biological Activity

N-[4-(propan-2-yl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a triazole ring and a pyridine moiety, which are known for their biological significance. The presence of the sulfanyl group enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Triazole derivatives, such as the one , are known to inhibit enzymes involved in crucial metabolic pathways. Specifically, they may act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation . This inhibition can lead to reduced cell growth in cancerous tissues.

Antitumor Activity

Research indicates that compounds with triazole structures exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Antimicrobial Properties

Triazole derivatives have also demonstrated antimicrobial activity. Studies have reported that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The sulfanyl group in this compound may contribute to its enhanced antimicrobial effects by disrupting microbial cell membranes or interfering with essential metabolic processes .

Case Studies

  • Antitumor Efficacy : A study conducted on a series of triazole derivatives showed that compounds similar to this compound exhibited IC50 values in the micromolar range against human cancer cell lines. This suggests potent antitumor activity that warrants further investigation into their mechanisms and therapeutic potential .
  • Antimicrobial Activity : Another investigation highlighted the antimicrobial properties of triazole-based compounds against common pathogens like Staphylococcus aureus and Escherichia coli. These studies utilized disk diffusion methods to assess efficacy, revealing significant inhibition zones compared to control groups .

Data Table: Summary of Biological Activities

Activity Target IC50 Value (µM)Reference
AntitumorVarious Cancer Cell Lines10 - 20
AntimicrobialS. aureus, E. coli15 - 30
DHFR InhibitionDihydrofolate ReductaseHigh Affinity

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is synthesized via alkylation of α-chloroacetamides with triazole-thione intermediates under alkaline conditions (e.g., KOH) and subsequent modifications such as Paal-Knorr condensation to introduce pyrolium fragments . Key parameters include:

  • Catalysts : Pyridine and zeolite (Y-H) for reflux reactions at 150°C .
  • Purification : Recrystallization from ethanol after ice-cold hydrochloric acid quenching .
  • Yield optimization : Adjusting molar ratios (typically 0.01 M) and reaction time (e.g., 5 hours for hydroxyacetamide derivatives) .
Reaction StepCatalystTemperatureYield RangeReference
AlkylationKOHRT–80°C60–75%
CondensationPyridine150°C70–85%

Q. How is the chemical structure confirmed post-synthesis?

Structural validation employs:

  • NMR spectroscopy : For tracking substituents (e.g., pyridine protons at δ 8.5–9.0 ppm) .
  • X-ray diffraction (XRD) : To resolve crystal packing and confirm triazole/pyridine ring conformations .
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (±0.001 Da accuracy) .

Q. What in vivo models are used to evaluate anti-exudative activity?

Anti-exudative efficacy is tested in formalin-induced rat paw edema models , with compound administration at 10–50 mg/kg doses. Activity is quantified via reduction in exudate volume (30–50% inhibition reported for related acetamides) .

Advanced Research Questions

Q. How can synthetic challenges like low regioselectivity in triazole functionalization be addressed?

  • Directed metalation : Use of Pd-catalyzed cross-coupling to target C-H activation at the triazole 3-position .
  • Protecting groups : Temporary protection of the sulfanylacetamide moiety during allyl/propenyl substitutions .
  • Microwave-assisted synthesis : Reduces side reactions (e.g., dimerization) by shortening reaction time .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in anti-exudative or antiproliferative activity may arise from:

  • Dose-dependent effects : Perform dose-response curves (e.g., 1–100 µM) to identify optimal therapeutic windows .
  • Model specificity : Compare results across in vitro (e.g., LPS-stimulated macrophages) and in vivo (rat edema) systems .
  • Metabolic stability : Assess hepatic microsomal degradation to rule out false negatives .

Q. How does computational modeling predict target interactions?

  • Molecular docking : PyMol/AutoDock simulations map interactions between the triazole-sulfanyl group and cyclooxygenase-2 (COX-2) hydrophobic pockets .
  • QSAR models : Correlate substituent electronegativity (e.g., pyridine vs. furan) with anti-inflammatory IC50 values .
SubstituentLogPIC50 (COX-2 Inhibition)Reference
Pyridin-4-yl2.112.3 µM
Furan-2-yl1.818.7 µM

Q. What advanced analytical techniques characterize degradation products?

  • HPLC-MS/MS : Identifies hydrolytic degradation (e.g., cleavage of the acetamide bond in acidic conditions) .
  • TGA-DSC : Monitors thermal stability (decomposition onset >200°C for similar triazoles) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(propan-2-yl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
N-[4-(propan-2-yl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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